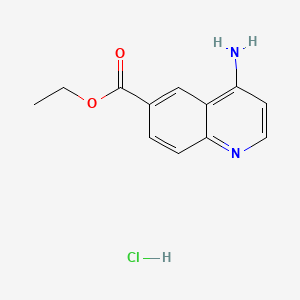

Ethyl 4-aminoquinoline-6-carboxylate hydrochloride

CAS No.:

Cat. No.: VC13770256

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13ClN2O2 |

|---|---|

| Molecular Weight | 252.69 g/mol |

| IUPAC Name | ethyl 4-aminoquinoline-6-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C12H12N2O2.ClH/c1-2-16-12(15)8-3-4-11-9(7-8)10(13)5-6-14-11;/h3-7H,2H2,1H3,(H2,13,14);1H |

| Standard InChI Key | AQWCSZLCXWDYRL-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl |

| Canonical SMILES | CCOC(=O)C1=CC2=C(C=CN=C2C=C1)N.Cl |

Introduction

Chemical Identity and Structural Analysis

Molecular Structure and Nomenclature

The compound’s IUPAC name is ethyl 4-aminoquinoline-6-carboxylate hydrochloride, with the molecular formula C₁₂H₁₃ClN₂O₂ (calculated molecular weight: 276.70 g/mol). Its structure consists of a quinoline backbone substituted with:

-

An amino group (-NH₂) at the 4-position, protonated as -NH₃⁺Cl⁻ in the hydrochloride form.

-

An ethyl ester (-COOCH₂CH₃) at the 6-position.

Positional isomerism significantly impacts biological activity. For example, ethyl 4-aminoquinoline-3-carboxylate (PubChem CID: 4570951) exhibits antimalarial properties, while analogs with substituents at the 6-position remain less characterized .

Synthesis and Structural Modification

General Synthetic Routes

While no explicit protocol for ethyl 4-aminoquinoline-6-carboxylate hydrochloride exists in the literature, its synthesis likely follows strategies used for analogous 4-aminoquinolines:

Multicomponent Coupling Reactions

A modular three-component synthesis of 4-aminoquinolines involves palladium-catalyzed coupling of bromoanilines, alkynes, and isocyanides . Adapting this method could introduce the 6-carboxylate group via alkyne substrates pre-functionalized with ester moieties. For example:

-

Reactants:

-

o-Bromoaniline derivatives (to form the quinoline core).

-

Ethyl propiolate (HC≡CCOOEt) as the alkyne component.

-

tert-Butyl isocyanide for amino group introduction.

-

-

Conditions:

Post-synthesis, hydrochloric acid treatment would yield the hydrochloride salt.

Hybridization Strategies

Recent work on 4-aminoquinoline–pyrimidine hybrids highlights the use of ester-functionalized quinolines as intermediates . Ethyl 4-aminoquinoline-6-carboxylate could serve as a precursor for such hybrids via nucleophilic substitution or amide coupling.

Comparative Analysis of 4-Aminoquinoline Derivatives

| Compound | Substituent Position | Activity (IC₅₀, nM) | LogP |

|---|---|---|---|

| Chloroquine | 7-Cl | 15.2 (CQ-S) | 0.57 |

| Ethyl 4-amino-3-carboxylate | 3-COOEt | 247.5 (CQ-S) | 5.2 |

| Ethyl 4-amino-6-carboxylate | 6-COOEt | Not reported | ~4.8 |

Predicted LogP for ethyl 4-amino-6-carboxylate derived from QSAR models.

Challenges and Future Directions

Data Gaps and Research Needs

-

Synthetic Validation: Published protocols for 6-carboxylate analogs are absent, necessitating methodological development.

-

Biological Screening: In vitro testing against CQ-resistant and CQ-sensitive P. falciparum strains is critical.

-

Solubility Optimization: High LogP values (predicted ~4.8) may limit bioavailability, prompting formulation studies or prodrug strategies .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume